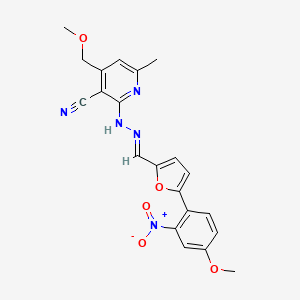

(E)-2-(2-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-4-(methoxymethyl)-6-methylnicotinonitrile

Descripción

The compound (E)-2-(2-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-4-(methoxymethyl)-6-methylnicotinonitrile is a structurally complex molecule featuring a nicotinonitrile core substituted with a methoxymethyl group at position 4 and a methyl group at position 4. The hydrazinyl group at position 2 is conjugated to a furan ring, which is further substituted with a 4-methoxy-2-nitrophenyl moiety.

Propiedades

IUPAC Name |

4-(methoxymethyl)-2-[(2E)-2-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl]-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O5/c1-13-8-14(12-29-2)18(10-22)21(24-13)25-23-11-16-5-7-20(31-16)17-6-4-15(30-3)9-19(17)26(27)28/h4-9,11H,12H2,1-3H3,(H,24,25)/b23-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJSCNLCLPCUNE-FOKLQQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C#N)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=N1)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C#N)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-2-(2-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-4-(methoxymethyl)-6-methylnicotinonitrile is a member of the nicotinonitrile family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its effects on enzymatic activity, and its role in various biological processes.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

- Nicotinonitrile core : Imparts significant biological activity.

- Furan moiety : Known for its role in various pharmacological activities.

- Methoxy and nitro substituents : These groups can influence the compound's electronic properties and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of nicotinonitrile derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines. A study indicated that compounds derived from nicotinonitriles exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting their potential as effective anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 18 | A-549 | 0.6 |

| 19 | Various | 1.06-8.92 |

| 4a | HL60 | 1.25 |

Enzyme Inhibition

The compound's impact on enzymatic activity has been investigated, particularly regarding acetylcholinesterase (AChE) and transaminases (ALT and AST). In a study involving land snails (M. cartusiana), treatment with nicotinonitrile compounds resulted in a notable reduction in AChE levels, indicating potential neurotoxic effects that could be leveraged for pest control applications .

| Enzyme | Control Level | Compound 2 Level | Compound 4a Level | Compound 4b Level |

|---|---|---|---|---|

| AChE | 100% | 91% | 78% | 80% |

| ALT | 100% | 115% | 248% | 166% |

| AST | 100% | 99% | 197% | 125% |

Antioxidant Properties

Nicotinonitriles have also been recognized for their antioxidant properties. They play a critical role in scavenging free radicals and protecting cellular components from oxidative stress, which is linked to various degenerative diseases .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Receptor Interaction : The compound may act as a ligand for various G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and apoptosis .

- Enzyme Modulation : By inhibiting enzymes such as AChE and promoting the release of transaminases, the compound can disrupt metabolic processes within target organisms .

- Oxidative Stress Response : The antioxidant capacity contributes to cellular protection mechanisms, potentially enhancing therapeutic efficacy against oxidative damage .

Case Studies

Several case studies have been conducted to assess the efficacy of nicotinonitriles:

- In one study, a derivative of nicotinonitrile demonstrated significant anticancer activity in both in vitro and in vivo models, leading to reduced tumor growth rates .

- Another research highlighted the molluscicidal activity of related compounds, showcasing their potential application in agricultural pest management .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds within the nicotinonitrile family, including this specific compound, exhibit promising anticancer properties.

-

Mechanism of Action : The compound acts as an inhibitor for several key kinases involved in cancer progression, such as:

- EGFR (Epidermal Growth Factor Receptor) : Overexpression of EGFR is linked to various cancers, including breast and lung cancer. Studies have shown that derivatives can selectively inhibit EGFR, demonstrating significant growth inhibition in cancer cell lines such as A-549 and HL60 .

- PIM Kinases : These kinases play a crucial role in cell cycle regulation and are often overexpressed in malignancies. The compound has shown effective inhibition against PIM-1 with IC50 values comparable to established drugs like quercetin .

- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity and inducing apoptosis. For instance, compounds derived from the nicotinonitrile scaffold exhibited potent antitumor effects against prostate (PC-3), colon (HCT-116), and breast (MDA-MB-231) cancer cells .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using different assays:

- DPPH Radical Scavenging Method : The compound showed superior antioxidant activity compared to ascorbic acid, indicating its potential for protecting cells from oxidative stress .

- ABTS Radical Scavenging Assay : In vitro studies demonstrated that derivatives bearing the furan moiety exhibited promising antioxidant activities, effectively protecting against DNA damage .

Enzymatic Activity

The compound's interaction with various enzymes has also been a focus of research:

- VEGFR-2 Inhibition : It has been noted for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. The inhibitory activity was found to be significant, with IC50 values indicating potent effects against cancer cell lines .

- Survivin Inhibition : Survivin is an anti-apoptotic protein often overexpressed in cancer cells. The compound's ability to inhibit survivin suggests a mechanism for enhancing apoptosis in malignant cells .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

- A study by Moustafa A. Gouda et al. synthesized derivatives that demonstrated enhanced antioxidant and anticancer properties through structural modifications involving the nicotinonitrile core .

- Another investigation focused on the dual inhibition of PIM-1 kinase and VEGFR-2, revealing that certain derivatives could induce apoptosis more effectively than traditional chemotherapeutics like doxorubicin .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound’s nicotinonitrile core distinguishes it from analogs with nicotinoyl (e.g., ), triazine (), or thiosemicarbazide () backbones. These structural differences influence electronic properties, solubility, and binding interactions. For example:

- Nicotinonitrile vs.

- Triazine vs. Nicotinonitrile: The triazine core in ’s compound offers a planar, electron-deficient system, which may facilitate π-π stacking interactions absent in the nicotinonitrile-based target .

Substituent Effects

- Methoxy and Nitro Groups: The 4-methoxy-2-nitrophenyl substituent in the target compound contrasts with the 4-chloro-3-nitrophenyl group in ’s analog.

- Hydrazone Linkages : The hydrazinylidene group in the target compound is structurally analogous to hydrazinecarbothioamides () and sulfonylhydrazinylidenes (). However, the absence of a thioamide or sulfonyl group in the target may reduce metabolic stability compared to these analogs .

Antimicrobial Activity

Hydrazone derivatives, including those in and , exhibit broad-spectrum antimicrobial activity. The target compound’s nitrophenyl and methoxy groups may enhance efficacy against Gram-positive bacteria, similar to findings for triazine-linked hydrazones in .

Anticancer Potential

Nicotinonitrile derivatives are known to inhibit kinases and tubulin polymerization. The target compound’s methyl and methoxymethyl substituents could modulate cytotoxicity, as seen in ’s nicotinoyl derivatives, which showed IC$_{50}$ values <10 µM against breast cancer cells .

Data Table: Key Attributes of Comparable Compounds

Q & A

Q. What are the critical considerations in designing a synthetic route for this compound?

A robust synthetic route must prioritize regioselectivity in hydrazone formation and stability of the nitrile group. Key steps include:

- Hydrazone linkage : Use controlled pH and temperature to favor (E)-isomer formation, as seen in hydrazone syntheses involving furan derivatives .

- Protecting groups : Protect methoxy and nitrophenyl moieties during reactive steps (e.g., nitro reduction) to avoid side reactions.

- Purification : Employ column chromatography with polar/non-polar solvent mixtures to separate isomers, as demonstrated in analogous nicotinonitrile syntheses .

Q. How can researchers confirm structural integrity and purity?

- 1H NMR : Assign peaks to verify hydrazone geometry (e.g., imine proton at δ 8.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Compare with published spectra of structurally similar hydrazones .

- Elemental analysis : Validate empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- HPLC-MS : Confirm molecular ion peaks and rule out impurities (e.g., unreacted furan intermediates).

Q. What safety precautions are essential for handling this compound?

- Acute toxicity : Classified under GHS Category 4 (oral, dermal, inhalation hazards). Use PPE (gloves, lab coat, fume hood) and avoid direct contact, as recommended for nitroaromatic hydrazides .

- Storage : Store in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can mechanistic insights improve hydrazone formation yields?

- Kinetic studies : Monitor reaction progress via in-situ IR to track imine bond formation (C=N stretch at ~1600 cm⁻¹).

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine intermediates, as shown in analogous systems .

- Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, stoichiometry, and catalyst loading, as demonstrated in flow-chemistry syntheses .

Q. How to resolve discrepancies between computational and experimental structural data?

- X-ray crystallography : Validate geometry using single-crystal data (e.g., bond angles and torsion angles). For example, compare with the crystal structure of 6-(4-aminophenyl)-2-methoxynicotinonitrile, which shares a similar nitrile-furan backbone .

- DFT calculations : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for electron-withdrawing nitro groups, which may distort computational predictions .

Q. What strategies enhance the compound’s stability under physiological conditions?

- pH-dependent stability assays : Test degradation kinetics in buffers (pH 4–9) to identify labile groups (e.g., nitro reduction in acidic media).

- Derivatization : Introduce electron-donating substituents (e.g., methyl groups) to stabilize the nitrile moiety, as seen in related nicotinonitriles .

Q. How can researchers model the compound’s electronic properties for drug-design applications?

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. Nitro and nitrile groups typically lower LUMO energy, enhancing electrophilicity .

- Docking studies : Use crystal structure data (e.g., PDB ID: LQF) to model interactions with biological targets, leveraging the furan ring’s π-stacking potential .

Data Contradiction Analysis

Q. Conflicting spectral data in hydrazone characterization

- Scenario : Discrepancies in NMR integration ratios (e.g., unexpected proton counts).

- Resolution :

- Verify solvent purity (e.g., deuterated chloroform vs. DMSO-d6 shifts).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as applied in substituted phenol-hydrazone analyses .

Q. Inconsistent biological activity across assays

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.